N2-isobutyl-5-nitropyrimidine-2,4-diamine
Description
Significance of Pyrimidine (B1678525) Derivatives in Chemical Research
Pyrimidine derivatives are of paramount interest in chemical research due to their diverse and significant roles in biological processes and materials science. growingscience.com The pyrimidine nucleus is a fundamental component of nucleic acids (DNA and RNA), where the bases cytosine, thymine, and uracil are essential for genetic information storage and transfer. growingscience.comgsconlinepress.com This biological ubiquity is a primary reason for their extensive investigation.
In medicinal chemistry, the pyrimidine scaffold is a privileged structure, appearing in a wide array of therapeutic agents. gsconlinepress.com These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties. gsconlinepress.com The versatility of the pyrimidine ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the biological activity and create new therapeutic candidates. Beyond medicine, pyrimidine derivatives are also utilized in agrochemicals and as dyes. growingscience.com The continuous exploration of new synthetic methods and reactions for pyrimidines underscores their enormous scope and potential in drug discovery and materials science. growingscience.com
Overview of Dihydropyrimidine and Nitropyrimidine Classifications
Within the broad family of pyrimidines, specific subclasses are defined by their structural features, which in turn dictate their chemical properties and biological roles.
Dihydropyrimidines : These are partially saturated derivatives of pyrimidine. A key enzyme related to this class is Dihydropyrimidine Dehydrogenase (DPD), which is the primary enzyme responsible for the catabolism of fluoropyrimidine drugs like 5-fluorouracil (5-FU), a widely used anticancer agent. nih.govnih.gov The activity of DPD can affect the efficacy and toxicity of such drugs, making the study of dihydropyrimidines and their metabolic pathways crucial in pharmacology. nih.gov
Nitropyrimidines : This classification refers to pyrimidine rings that have been substituted with one or more nitro groups (-NO₂). The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the pyrimidine ring. Nitration is a key chemical reaction for introducing this functional group. growingscience.com The presence of a nitro group can be a critical feature for biological activity, and nitropyrimidine derivatives are often investigated as intermediates in the synthesis of complex, biologically active molecules. clockss.org For example, 2,4-diamino-5-nitropyrimidine serves as a core structure for further chemical elaboration. nih.gov
Rationale for Academic Investigation of N2-isobutyl-5-nitropyrimidine-2,4-diamine
The specific academic interest in this compound stems from the established importance of its core structure, 2,4-diamino-5-nitropyrimidine. Compounds with a 4,6-diamino-5-nitropyrimidine core, a closely related structure, have been synthesized as intermediates for substances with potential cardiotonic, diuretic, and hypolipidemic activities. clockss.org
The rationale for investigating the N2-isobutyl derivative specifically can be broken down as follows:
Structure-Activity Relationship (SAR) Studies : A primary goal in medicinal chemistry is to understand how specific structural modifications affect a molecule's biological activity. By synthesizing a series of analogues with different substituents, researchers can build SAR models. The introduction of an isobutyl group at the N2 position is a targeted modification to probe the steric and electronic requirements of a potential biological target. The size, shape, and lipophilicity of the isobutyl group can influence how the molecule binds to enzymes or receptors.
Modulation of Physicochemical Properties : The isobutyl group, being a non-polar alkyl chain, increases the lipophilicity (fat-solubility) of the parent compound, 2,4-diamino-5-nitropyrimidine. This can significantly alter its solubility, membrane permeability, and metabolic stability, all of which are critical factors for a molecule's potential as a therapeutic agent.
Synthetic Intermediate : This specific compound may serve as a key building block in the multi-step synthesis of more complex molecules. The differential reactivity of the amino groups (N2 vs. N4) allows for sequential chemical reactions, enabling the construction of unsymmetrical pyrimidine derivatives, which is a common strategy in drug design. clockss.org
The table below shows the computed properties for the parent compound, 5-nitropyrimidine-2,4-diamine (B43640), providing a baseline for understanding the effects of N-alkylation.
| Property | Value |
| Molecular Formula | C₄H₅N₅O₂ |
| Molecular Weight | 155.12 g/mol |
| XLogP3 | -0.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
| Data sourced from PubChem CID 275293 nih.gov |
Historical Perspectives on Related Pyrimidine Synthesis and Reactivity Studies
The study of pyrimidines has a rich history dating back to the 19th century.
Early Discoveries : The first pyrimidine derivative to be isolated was alloxan in 1818 by Brugnatelli, who obtained it by oxidizing uric acid with nitric acid. growingscience.comresearchgate.net However, a laboratory synthesis of a pyrimidine was not achieved until 1879, when Grimaux prepared barbituric acid from urea (B33335) and malonic acid. wikipedia.org
Systematic Study and Nomenclature : The systematic investigation of pyrimidines began in 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. It was Pinner who first proposed the name “pyrimidin” in 1885. wikipedia.org
Key Synthetic Reactions : A significant milestone in pyrimidine synthesis was the development of the Biginelli reaction in 1891. This one-pot, three-component reaction involving an aldehyde, urea, and ethyl acetoacetate provides an efficient route to dihydropyrimidines and remains a cornerstone of heterocyclic synthesis. The principal synthesis of pyrimidines typically involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, and guanidines. wikipedia.org
This historical foundation has paved the way for the development of numerous advanced and efficient synthetic methodologies that are employed today to create novel pyrimidine derivatives like this compound for academic and industrial research. growingscience.comresearchgate.net
Properties
IUPAC Name |
2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-5(2)3-10-8-11-4-6(13(14)15)7(9)12-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUSSNHODSRFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=C(C(=N1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N2 Isobutyl 5 Nitropyrimidine 2,4 Diamine
Established Synthetic Pathways for Pyrimidine-2,4-diamines
The synthesis of the pyrimidine-2,4-diamine scaffold is a well-developed area of heterocyclic chemistry, driven by the prevalence of this motif in biologically active molecules. Several robust methods have been established, which can be broadly categorized into classical condensation reactions, nucleophilic aromatic substitution strategies, and multi-step synthesis approaches.
Classical Condensation Reactions
Classical methods for constructing the pyrimidine (B1678525) ring often involve the condensation of a three-carbon component with a compound containing an N-C-N unit, such as guanidine (B92328) or urea (B33335). nih.gov The Pinner synthesis, for example, is a primary method that entails the condensation of 1,3-dicarbonyl compounds with amidines. google.com Modifications of this reaction, such as using β-keto esters, have expanded its scope. google.com These condensation reactions are fundamental to building the core pyrimidine structure from acyclic precursors.
Another significant approach is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea (B124793) to form dihydropyrimidinones, which can be further modified to yield various pyrimidine derivatives. nih.gov These methods provide a direct route to the pyrimidine ring system, which can then be functionalized in subsequent steps to introduce the desired substituents.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of pre-existing pyrimidine rings, particularly those bearing good leaving groups like halogens. researchgate.netclockss.org The electron-deficient nature of the pyrimidine ring, especially when activated by electron-withdrawing groups, facilitates the displacement of halides by nucleophiles such as amines. researchgate.netresearchgate.net
For di-substituted pyrimidines, such as 2,4-dichloropyrimidines, the reactivity of the halogen atoms can differ, allowing for selective and sequential substitution. The general order of reactivity for nucleophilic substitution on pyrimidine halides is C4(6) > C2 >> C5. researchgate.net This inherent regioselectivity is crucial for the synthesis of unsymmetrically substituted diaminopyrimidines. When an electron-withdrawing group is present at the C5 position, such as a nitro group, the selectivity for substitution at the C4 position is further enhanced. nih.gov
| Position on Pyrimidine Ring | General Reactivity in SNAr |
| C4 / C6 | Highest |
| C2 | Intermediate |
| C5 | Lowest |
This table summarizes the general order of reactivity for nucleophilic aromatic substitution on a pyrimidine ring.
Multi-Step Synthesis Approaches
Often, the synthesis of complex pyrimidine derivatives requires a multi-step approach that combines various reactions. nih.gov Such sequences may begin with the construction of a pyrimidine ring using classical condensation methods, followed by a series of functional group interconversions and substitutions. For instance, a common precursor like 5-nitrouracil (B18501) can be chlorinated to produce 2,4-dichloro-5-nitropyrimidine (B15318). google.com This di-chloro intermediate then serves as a versatile substrate for sequential SNAr reactions to introduce different amino groups at the C2 and C4 positions. google.comclockss.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have also been employed to introduce carbon-based substituents onto the pyrimidine ring, further expanding the diversity of accessible structures. researchgate.netnih.gov These multi-step sequences allow for precise control over the final substitution pattern of the pyrimidine core.
Specific Synthesis of N2-isobutyl-5-nitropyrimidine-2,4-diamine and Related Analogues
The specific synthesis of this compound hinges on the strategic introduction of the nitro group at the 5-position, a primary amine at the 4-position, and an isobutylamino group at the 2-position. This is typically achieved through a carefully controlled sequence of reactions starting from a suitable pyrimidine precursor.
Precursor Synthesis and Functionalization
A key precursor for the synthesis of the target compound is 2,4-dichloro-5-nitropyrimidine . This intermediate is commonly prepared by the chlorination of 5-nitrouracil using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com The presence of the nitro group at the C5 position and the chloro groups at the C2 and C4 positions makes this precursor highly activated for subsequent nucleophilic substitution reactions.
Another approach involves synthesizing a 4,6-bis(tosylate) analogue from 4,6-dihydroxy-2-methyl-5-nitropyrimidine. clockss.org Tosylates serve as effective leaving groups, similar to chlorides, but the precursor can be less hazardous to handle. clockss.org The synthesis starts from diethyl malonate, which undergoes nitration, cyclization with thiourea, methylation, and finally chlorination or tosylation to yield the activated precursor.
| Precursor | Starting Material | Key Reagents |
| 2,4-Dichloro-5-nitropyrimidine | 5-Nitrouracil | POCl₃ |
| 4,6-Bis(tosylate)-5-nitropyrimidine | Diethyl malonate | Nitric Acid, Thiourea, POCl₃/TsCl |
This table outlines common precursors and their synthesis routes for preparing substituted 5-nitropyrimidines.
Amination Reactions at Pyrimidine Ring Positions
The synthesis of this compound from an activated precursor like 2,4-dichloro-5-nitropyrimidine is achieved through sequential amination. The regioselectivity of these reactions is a critical factor.
The presence of the electron-withdrawing nitro group at C5 significantly enhances the electrophilicity of the C4 and C6 positions, making the C4-chloro group more susceptible to nucleophilic attack than the C2-chloro group. nih.gov Therefore, the first amination step, typically with ammonia (B1221849) to introduce the unsubstituted amino group at C4, proceeds with high selectivity. This reaction yields 2-chloro-5-nitropyrimidin-4-amine .
The second step involves the reaction of this intermediate with isobutylamine (B53898) to introduce the isobutylamino group at the C2 position. This second substitution generally requires more forcing conditions, such as higher temperatures, to displace the less reactive C2-chloro group. clockss.org This sequential approach allows for the controlled synthesis of the unsymmetrically substituted target compound.
An alternative strategy to achieve C2 selectivity involves the use of tertiary amines as nucleophiles, which can lead to the formation of a C2-aminated product through an in situ N-dealkylation of an intermediate. nih.gov While this provides a different route, the sequential displacement of halogens remains the more conventional approach for synthesizing unsymmetrical 2,4-diaminopyrimidines. clockss.org
| Step | Reactant 1 | Reactant 2 | Product | Regioselectivity |
| 1 | 2,4-Dichloro-5-nitropyrimidine | Ammonia | 2-Chloro-5-nitropyrimidin-4-amine | C4 substitution favored |
| 2 | 2-Chloro-5-nitropyrimidin-4-amine | Isobutylamine | This compound | C2 substitution |
This table illustrates the sequential amination strategy for the synthesis of the target compound.
Introduction of the Nitro Group on the Pyrimidine Core
The introduction of a nitro group at the C5 position of the pyrimidine ring is a critical step, as this electron-withdrawing group significantly influences the ring's reactivity, facilitating subsequent nucleophilic substitution reactions. The pyrimidine ring itself is electron-deficient, making electrophilic substitution, such as nitration, challenging compared to benzene (B151609). wikipedia.org Therefore, the nitration is typically performed on an activated pyrimidine precursor, such as a pyrimidine with electron-donating groups like hydroxyl or amino groups already present.
A common method for the synthesis of 5-nitropyrimidines involves the direct nitration of a suitable pyrimidine derivative. For instance, 2,4-dihydroxypyrimidine (uracil) can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. The resulting 2,4-dihydroxy-5-nitropyrimidine can then be converted to a dihalo-intermediate, such as 2,4-dichloro-5-nitropyrimidine, by reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃). This di-chloro intermediate is a key precursor for the subsequent introduction of amine nucleophiles. clockss.org
The presence of the nitro group at the C5 position activates the C2, C4, and C6 positions for nucleophilic attack, making the displacement of leaving groups (like halogens) at these positions more facile. clockss.org The synthesis of the related compound 5-nitropyrimidine-2,4-diamine (B43640) has been optimized, highlighting the importance of this core structure in building more complex molecules. researchgate.netresearchgate.net
Isobutylamine Incorporation Strategies
The incorporation of the isobutylamino group at the N2 position and the amino group at the N4 position is typically achieved through nucleophilic aromatic substitution (SNAr) on an activated 5-nitropyrimidine (B80762) core, most commonly 2,4-dichloro-5-nitropyrimidine. The two chlorine atoms on this precursor exhibit different reactivity, which allows for a sequential and regioselective introduction of different amines.
The general strategy involves a two-step process:
First Amination: The more reactive chlorine atom is first displaced by one of the amines. The reactivity of the C4 and C6 positions in 4,6-dichloro-5-nitropyrimidines is generally higher than the C2 position, and similar principles apply to the 2,4-dichloro isomer. By carefully controlling reaction conditions, such as temperature and stoichiometry, one amine can be introduced selectively. For instance, reacting 2,4-dichloro-5-nitropyrimidine with one equivalent of isobutylamine at a lower temperature would likely lead to the formation of 2-chloro-N-isobutyl-5-nitropyrimidin-4-amine or 4-chloro-N-isobutyl-5-nitropyrimidin-2-amine.
Second Amination: The resulting mono-substituted intermediate is then reacted with the second amine (e.g., ammonia to introduce the -NH₂ group) under more forcing conditions, such as higher temperatures, to displace the remaining chlorine atom. clockss.org
This sequential addition is crucial for creating unsymmetrical diaminopyrimidines like this compound. clockss.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, also provide a powerful method for forming C-N bonds in heterocyclic systems and could be an alternative strategy. nih.gov However, for highly activated systems like nitropyrimidines, transition-metal-free SNAr reactions are often efficient. researchgate.net
Reaction Condition Optimization for this compound Synthesis
The yield, purity, and selectivity of the synthesis of this compound are profoundly influenced by the reaction conditions. Optimizing parameters such as the solvent, catalyst system, temperature, and pressure is essential for an efficient synthetic route. clockss.orgresearchgate.net
Solvent Effects in Pyrimidine Derivative Synthesis
The choice of solvent is critical, particularly for the nucleophilic substitution steps, as it can affect reaction rates and selectivity. Solvents are generally chosen based on their polarity, boiling point, and ability to dissolve reactants.
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (CH₃CN) are often preferred for SNAr reactions. rsc.orgoup.com They can dissolve a wide range of reactants and effectively solvate cations, leaving the nucleophile (the amine) relatively free and more reactive, thus accelerating the reaction.
Alcohols: Solvents such as ethanol (B145695) or isopropanol (B130326) can also be used. As protic solvents, they can participate in hydrogen bonding, which may slightly reduce the nucleophilicity of the amine but can be effective, especially at elevated temperatures.
Mixed Solvent Systems: In some cases, a mixture of solvents can provide the optimal balance of solubility and reactivity. For example, a water-ethanol mixture has been shown to be effective in certain pyrimidine syntheses. researchgate.net
The selectivity in divergent synthesis pathways can sometimes be controlled simply by switching the solvent. For example, in one study, the use of 1,4-dioxane (B91453) favored O-substituted pyrimidines, while DMSO favored N-substituted pyrimidines from the same starting materials. rsc.org
Table 1: Influence of Solvent on Pyrimidine Synthesis
| Solvent Type | Examples | General Effect on SNAr Reactions | Reference |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally accelerates reaction rates by stabilizing the charged intermediate (Meisenheimer complex) and enhancing nucleophile reactivity. | rsc.org |
| Polar Protic | Ethanol, Methanol, Water | Can serve as a proton source and may solvate the nucleophile, potentially slowing the reaction compared to aprotic solvents. Often used at higher temperatures. | researchgate.net |
| Nonpolar | Toluene, Hexane | Less commonly used for SNAr reactions due to poor solubility of polar reactants and intermediates. May be used in catalyst-driven reactions. | nih.gov |
Catalyst Systems and Reaction Acceleration
While the electron-deficient nature of the 5-nitropyrimidine ring often allows amination reactions to proceed without a catalyst, certain systems can be employed to accelerate the reaction or enable it under milder conditions. researchgate.net
Base Catalysis: Bases such as triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), or sodium tert-butoxide are commonly added to scavenge the acid (e.g., HCl) generated during the nucleophilic substitution of a chloropyrimidine. This prevents the protonation of the amine nucleophile, maintaining its reactivity. clockss.orgnih.gov
Transition-Metal Catalysis: For less activated pyrimidine systems or for forming C-N bonds with challenging nucleophiles, transition-metal catalysts are employed. Palladium-based catalysts, in conjunction with specific ligands like Xantphos, are widely used in Buchwald-Hartwig amination reactions to synthesize N-aryl and N-alkyl aminopyrimidines. nih.gov Copper-catalyzed reactions have also been demonstrated for the synthesis of pyrimidines. rsc.org
Green Catalysts: There is growing interest in using environmentally benign and recyclable catalysts. Modified ZnO nanoparticles and β-cyclodextrin have been reported as effective catalysts for the synthesis of various pyrimidine derivatives under green conditions. mdpi.comacs.org
Table 2: Catalyst Systems in Pyrimidine Synthesis
| Catalyst Type | Example | Role in Reaction | Reference |
|---|---|---|---|
| Base | K₂CO₃, Et₃N, NaOtBu | Acid scavenger, prevents protonation of the amine nucleophile. | clockss.orgnih.gov |
| Palladium | Pd(PPh₃)₄, Pd₂(dba)₃ with ligands (e.g., Xantphos) | Enables C-N bond formation via reductive elimination in Buchwald-Hartwig type reactions. | nih.gov |
| Copper | Cu(II) salts | Promotes cycloaddition reactions for pyrimidine ring formation. | mdpi.com |
| Green Catalyst | Modified ZnO Nanoparticles | Heterogeneous catalyst for multicomponent reactions, often under solvent-free conditions. | acs.org |
Temperature and Pressure Influence on Reaction Yield and Selectivity
Temperature and pressure are fundamental parameters for controlling reaction kinetics and thermodynamics.
Pressure: Most syntheses of pyrimidine derivatives are conducted at atmospheric pressure. However, high-pressure, high-temperature (HP/HT) conditions can be a powerful tool in synthetic chemistry, particularly for solid-state reactions or when dealing with gaseous reactants. nih.gov Applying high pressure can increase reaction rates by forcing molecules closer together and can influence phase equilibria, potentially leading to the formation of novel materials or improving the yield of desired products. nih.govmpg.deresearchgate.net While not commonly reported for this specific synthesis, it remains a variable that could be explored to overcome activation barriers or influence reaction pathways. For example, in nitride synthesis, high pressure allows reactions to proceed at high temperatures where the starting materials would otherwise decompose. nih.gov
Chemical Reactivity and Transformation Studies of N2 Isobutyl 5 Nitropyrimidine 2,4 Diamine
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for pyrimidine (B1678525) derivatives. wuxiapptec.com The rate and regioselectivity of these reactions are heavily influenced by the substituents present on the pyrimidine ring.
The pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, is electron-deficient, which facilitates attacks by nucleophiles. rsc.org In unsubstituted or halo-substituted pyrimidines, the C4 and C6 positions are the most electrophilic and, therefore, the most reactive towards nucleophiles, followed by the C2 position. stackexchange.comnih.gov This reactivity pattern is due to the ability of the ring nitrogen atoms to stabilize the negative charge of the intermediate Meisenheimer complex. Drawing the resonance structures for the intermediate formed upon nucleophilic attack shows that attack at C4 allows for delocalization of the negative charge onto one of the ring nitrogens, which is a highly stabilizing interaction. stackexchange.com
In the case of N2-isobutyl-5-nitropyrimidine-2,4-diamine, the C2 and C4 positions are already substituted with amino groups. While these are not typical leaving groups, the C6 position remains a potential site for nucleophilic attack, particularly in reactions like vicarious nucleophilic substitution (VNS) of hydrogen, especially given the ring's activation by the C5 nitro group. nih.gov
The nitro group at the C5 position exerts a powerful electron-withdrawing effect through both inductive and resonance effects, significantly activating the pyrimidine ring for nucleophilic aromatic substitution. ontosight.ainih.gov This activation is crucial, as it lowers the energy barrier for the formation of the anionic Meisenheimer intermediate, which is the rate-determining step in SNAr reactions. nih.gov The nitro group stabilizes the intermediate by delocalizing the negative charge, making the ring more susceptible to attack. nih.gov
The activating capability of the nitro group is substantially greater than that of other groups like halogens or cyano groups. In polysubstituted pyrimidines, the presence of a nitro group can dictate the outcome of a reaction, often enabling substitutions that would not proceed under mild conditions otherwise. chemrxiv.orgrsc.org For instance, the reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with amines proceeds readily, whereas similar reactions with less activated pyrimidines require harsher conditions. chemrxiv.org
| Substituent at C5 | Electronic Effect | Influence on Nucleophilic Substitution Rate |
|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | Strongly Activating |
| -CN | Electron-Withdrawing | Activating |
| -Cl, -Br | Inductively Withdrawing | Moderately Activating |
| -H | Neutral | Baseline Reactivity |
| -CH₃ | Electron-Donating | Deactivating |
| -NH₂ | Strongly Electron-Donating | Strongly Deactivating |
In unsymmetrical 4,6-disubstituted pyrimidines, the nature of the existing substituents can influence which group is replaced if a suitable leaving group is present. clockss.org For this compound, the amino groups are poor leaving groups and are unlikely to be displaced in typical SNAr reactions. Their presence, particularly their steric bulk (especially the isobutyl group), would sterically hinder attack at adjacent positions. For example, any potential VNS reaction at the C6 position would be influenced by the steric profile of the C4-amino and N2-isobutylamino groups.
Reduction Reactions of the Nitro Group
The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic and nitroheterocyclic compounds, providing a route to valuable amino derivatives. wikipedia.org
The selective reduction of the nitro group in this compound to an amino group, without altering the pyrimidine ring or the diamine substituents, is a key synthetic transformation. A variety of methods are available for this purpose, each with its own advantages in terms of selectivity, yield, and functional group tolerance. wikipedia.org
Common methodologies include:
Catalytic Hydrogenation: This is one of the most widely used methods. Reagents like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel are effective catalysts. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere and is known for its high yields and clean conversions.
Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. wikipedia.org Tin(II) chloride (SnCl₂) is another common reagent for this transformation.
Transfer Hydrogenation: In this approach, hydrogen is transferred from a donor molecule, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. This method avoids the need for pressurized hydrogen gas.
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of one nitro group in polynitro compounds, suggesting high chemoselectivity. stackexchange.com
| Reagent/System | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| H₂, Pd/C | Methanol or Ethanol (B145695), RT | Highly efficient for nitro group reduction; can sometimes reduce the pyrimidine ring under harsh conditions. | wikipedia.org |
| Fe, HCl/CH₃COOH | Reflux | A classic, cost-effective method. | wikipedia.org |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Mild conditions, good for substrates with sensitive functional groups. | wikipedia.org |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol | A modified borohydride (B1222165) system capable of reducing aromatic nitro groups. | jsynthchem.com |
| Sodium Hydrosulfite | Aqueous or Biphasic System | Often used for its high chemoselectivity. | wikipedia.org |
The successful reduction of the nitro group in this compound yields the corresponding N2-isobutylpyrimidine-2,4,5-triamine. magritek.comnih.gov This product is a highly functionalized pyrimidine derivative.
5-Aminopyrimidines are valuable synthetic intermediates. google.com The newly formed amino group at the C5 position, being adjacent to the C4-amino group, creates a 1,2-diamine structural motif on the heterocyclic ring. This arrangement is a key precursor for the synthesis of fused heterocyclic systems, most notably purines, through cyclization reactions with various one-carbon reagents like orthoesters or formic acid. rsc.org Therefore, the reduction of this compound serves as a critical step in building more complex molecular architectures based on the pyrimidine scaffold.
Derivatization and Functional Group Interconversions
The presence of multiple reactive sites in this compound allows for a wide range of derivatization and functional group interconversion reactions. These modifications can be selectively targeted to the amino moieties, the pyrimidine ring, or the isobutyl side-chain, enabling the systematic exploration of the chemical space around this core structure.
Modifications at the Amino Moieties (N2 and N4)
Common modifications include:
Acylation: The amino groups can be readily acylated using acyl chlorides or anhydrides in the presence of a base. The reaction conditions can be tuned to favor either mono- or di-acylation. The isobutyl group may sterically hinder acylation at the N2 position, potentially allowing for selective acylation at the N4 position under controlled conditions.
Alkylation: Alkylation of the amino groups can be achieved with alkyl halides. Similar to acylation, the regioselectivity of alkylation can be influenced by steric hindrance around the N2-amino group.
Sulfonylation: Reaction with sulfonyl chlorides yields the corresponding sulfonamides. This modification can significantly alter the electronic properties and biological activity of the parent compound.
Condensation Reactions: The amino groups can participate in condensation reactions with aldehydes and ketones to form Schiff bases or related imine derivatives. These reactions are often reversible and can be used for the dynamic covalent assembly of more complex structures.
| Reaction Type | Reagent | Product Type | Potential for Selectivity |
|---|---|---|---|
| Acylation | Acetyl chloride, Benzoyl chloride | Amide | Selective N4 acylation may be possible |
| Alkylation | Methyl iodide, Benzyl bromide | Secondary/Tertiary Amine | Steric hindrance at N2 may favor N4 alkylation |
| Sulfonylation | Toluenesulfonyl chloride | Sulfonamide | Dependent on reaction conditions |
| Condensation | Benzaldehyde, Acetone | Schiff Base/Imine | Generally reacts with the more accessible amino group |
Transformations Involving the Pyrimidine Ring
The electron-deficient nature of the 5-nitropyrimidine (B80762) ring makes it susceptible to nucleophilic attack, although the amino groups are generally more reactive nucleophiles themselves. However, under certain conditions, transformations of the pyrimidine ring can be induced.
Nucleophilic Aromatic Substitution (SNAr): While the amino groups are poor leaving groups, it is conceivable that under harsh conditions or with prior modification (e.g., diazotization), they could be displaced by strong nucleophiles. More commonly, SNAr reactions are observed on related pyrimidines bearing better leaving groups like halogens.
Ring Opening: Highly activated pyrimidine rings can undergo ring-opening reactions upon treatment with strong nucleophiles or under reductive conditions that affect the nitro group. For instance, reduction of the nitro group can lead to a less stable pyrimidine system that may be prone to cleavage.
Ring Transformation/Rearrangement: In some cases, reactions of 5-nitropyrimidines with certain nucleophiles can lead to complex rearrangements and transformations of the pyrimidine ring into other heterocyclic systems. These transformations often proceed through ring-opening followed by recyclization pathways.
Side-Chain Functionalization and Diversification
The isobutyl side-chain, while generally less reactive than the amino groups or the pyrimidine ring, can also be a site for functionalization.
Oxidation: The methyl groups of the isobutyl moiety could potentially be oxidized to afford alcohols, aldehydes, or carboxylic acids, although this would require selective reagents to avoid oxidation of the pyrimidine ring or the amino groups.
Halogenation: Free-radical halogenation could introduce halogen atoms onto the isobutyl chain, which can then serve as handles for further nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.
Mechanistic Investigations of Key Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes.
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways for the derivatization of this compound often involves a combination of experimental and computational methods.
For reactions at the amino moieties, the mechanism typically involves the nucleophilic attack of the nitrogen atom on the electrophilic reagent. The regioselectivity between the N2 and N4 positions is a key aspect to investigate. This can be studied by analyzing the kinetic and thermodynamic products of the reaction and by using computational modeling to compare the activation energies for attack at each site. The formation of reaction intermediates, such as tetrahedral intermediates in acylation reactions, can be inferred from kinetic studies or, in some cases, be observed directly using spectroscopic techniques under specific conditions (e.g., low temperature).
For transformations involving the pyrimidine ring, mechanistic studies would focus on identifying the site of initial nucleophilic attack and characterizing the subsequent steps, which could involve the formation of Meisenheimer complexes or other charged intermediates. Isotopic labeling studies can be invaluable in tracing the fate of atoms during ring transformations and rearrangements.
Kinetic and Thermodynamic Considerations
Kinetic studies can provide valuable insights into the rates of different reactions and the factors that influence them, such as temperature, concentration, and the nature of the solvent. For example, by comparing the rate constants for the reaction of different electrophiles with the N2 and N4 amino groups, a quantitative measure of their relative nucleophilicity can be obtained.
Thermodynamic studies, on the other hand, provide information about the relative stability of reactants, products, and intermediates. By determining the equilibrium constants for reversible reactions, the thermodynamic favorability of different derivatization pathways can be assessed. Computational chemistry plays a significant role in this area, allowing for the calculation of the energies of various species along the reaction coordinate and providing a theoretical framework for understanding the observed reactivity and selectivity. For instance, density functional theory (DFT) calculations can be used to model the transition state structures and calculate the activation barriers for competing reaction pathways, thereby predicting the most likely outcome of a reaction.
| Transformation | Mechanistic Question | Investigative Technique |
|---|---|---|
| Selective N4-Acylation | What is the origin of the regioselectivity? | Kinetic studies, computational modeling of transition states. |
| Pyrimidine Ring Opening | What is the structure of the ring-opened intermediate? | Spectroscopic analysis (NMR, IR) of the reaction mixture, trapping experiments. |
| Side-Chain Halogenation | What is the radical chain mechanism? | Analysis of byproducts, use of radical initiators/inhibitors. |
Structural Elucidation Methodologies for N2 Isobutyl 5 Nitropyrimidine 2,4 Diamine and Its Derivatives
Advanced Spectroscopic Techniques
Spectroscopic analysis provides detailed information about the molecular framework, functional groups, and atomic connectivity of N2-isobutyl-5-nitropyrimidine-2,4-diamine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon framework. ruc.dkipb.pt For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be employed for complete assignment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the isobutyl group and the pyrimidine (B1678525) ring. The isobutyl moiety would present a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) group attached to the nitrogen. The aromatic region would feature a singlet for the H-6 proton on the pyrimidine ring. The protons of the two amino groups (at C2 and C4) would likely appear as broad singlets.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It would display characteristic signals for the four carbons of the isobutyl group. Additionally, signals corresponding to the pyrimidine ring carbons would be observed, with their chemical shifts influenced by the attached amino and nitro substituents. The C-5 carbon, being directly attached to the electron-withdrawing nitro group, is expected to be significantly deshielded. iastate.edu
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, for instance, within the isobutyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC). beilstein-journals.orgmdpi.com These correlations are vital for unambiguously assigning all proton and carbon signals and confirming the connectivity between the isobutyl group and the pyrimidine ring at the N2 position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine C2 | - | ~160-165 |
| Pyrimidine C4 | - | ~155-160 |
| Pyrimidine C5 | - | ~135-145 |
| Pyrimidine C6 | ~8.5-9.0 (singlet) | ~150-155 |
| N2-CH₂ (Methylene) | ~3.2-3.5 (doublet) | ~45-50 |
| CH (Methine) | ~1.9-2.2 (multiplet) | ~28-32 |
| (CH₃)₂ (Methyl) | ~0.9-1.1 (doublet) | ~20-24 |
| 4-NH₂ | Broad singlet | - |
| 2-NH (of isobutylamino) | Broad singlet | - |
Note: Predicted values are based on general chemical shift ranges for similar functional groups and substituted pyrimidine systems. Actual experimental values may vary depending on solvent and other conditions.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.net For this compound, these methods can confirm the presence of the key nitro and amino groups.
The IR spectrum would be expected to show strong characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. esisresearch.org The N-H stretching vibrations of the primary and secondary amino groups would appear as distinct bands in the 3200-3500 cm⁻¹ region. C-H stretching vibrations from the isobutyl group would be observed around 2850-3000 cm⁻¹. Vibrations corresponding to the pyrimidine ring, including C=N and C=C stretching, would appear in the 1400-1650 cm⁻¹ fingerprint region. physchemres.org
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the pyrimidine ring, which often give rise to strong Raman signals.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretching | 3200-3500 |
| Alkyl (C-H) | Stretching | 2850-3000 |
| Pyrimidine Ring (C=N, C=C) | Stretching | 1400-1650 |
| Nitro (NO₂) | Asymmetric Stretching | 1500-1550 |
| Nitro (NO₂) | Symmetric Stretching | 1300-1350 |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for obtaining structural information from its fragmentation patterns. sapub.org High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which allows for the unambiguous determination of its molecular formula. acs.orgresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. ias.ac.in For this compound, hydrogen bonding is expected to be a dominant force in directing the crystal packing. The amino groups (both at C4 and N2) can act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group can act as acceptors. researchgate.net
X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. nih.gov A key conformational feature of this compound is the torsion angle describing the orientation of the isobutyl group relative to the pyrimidine ring. This conformation will be influenced by a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice. researchgate.net The isobutyl group may adopt a specific staggered or eclipsed conformation that allows for optimal packing and participation in weak intermolecular contacts. Analysis of the crystal structure reveals whether the molecule is largely planar or if there is significant twisting between the substituent and the pyrimidine core. nih.gov
Computational and Theoretical Chemistry Studies of N2 Isobutyl 5 Nitropyrimidine 2,4 Diamine
Reaction Mechanism Predictions and Energetics
Reaction Energy Profiles and Activation Barriers
While specific reaction energy profiles for N2-isobutyl-5-nitropyrimidine-2,4-diamine are not extensively documented in dedicated studies, computational investigations of related nitroaromatic and pyrimidine (B1678525) compounds provide a framework for understanding its reactivity. Density Functional Theory (DFT) is a common method to calculate the thermodynamics and kinetics of chemical reactions, including the identification of transition states and the determination of activation energies.
For instance, studies on the aminolysis of similar pyrimidine systems reveal that the reaction mechanism can be significantly influenced by the nature of the substituents and the reaction conditions. The activation barriers for nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring are sensitive to the electron-withdrawing or donating character of the groups attached. The nitro group at the 5-position is a strong electron-withdrawing group, which is expected to activate the pyrimidine ring towards nucleophilic attack.
Computational studies on the aminolysis of activated esters have shown that different mechanistic pathways, such as concerted and stepwise mechanisms, can be operative, with the calculated energy barriers helping to distinguish the most likely route. For a hypothetical reaction involving this compound, DFT calculations would be employed to map the potential energy surface, locating the transition state structures and calculating the activation energies for various possible reaction pathways.
Table 1: Representative Calculated Activation Energies for Related Aminolysis Reactions
| Reacting System | Computational Method | Calculated Activation Barrier (kcal/mol) |
| Aminolysis of an activated ester | DLPNO-CCSD(T)/cc-pVTZ | 15-25 |
| Nucleophilic substitution on a nitropyridine | B3LYP/6-31G(d) | 18-30 |
Note: The data in this table is illustrative and based on computational studies of analogous systems to provide a general understanding of the expected energy scales.
Conformational Analysis and Tautomerism Studies
The isobutyl group attached to the N2-amino function of this compound can adopt various conformations due to rotation around the C-N and C-C single bonds. Computational methods, such as molecular mechanics and quantum chemical calculations, are instrumental in determining the relative energies of these conformers and identifying the most stable geometries.
The rotational barrier of the isobutyl group is influenced by steric hindrance and electronic interactions with the pyrimidine ring. In related systems, such as N-alkylated heterocycles, the preferred conformation often seeks to minimize steric clashes between the alkyl group and the adjacent substituents on the ring. For the isobutyl group, rotation around the N-C bond will likely have a relatively low energy barrier, allowing for dynamic conformational changes in solution. However, certain staggered conformations will be energetically favored.
Table 2: Calculated Rotational Barriers for Alkyl Groups in Similar Chemical Environments
| Molecule | Rotating Group | Computational Method | Rotational Barrier (kcal/mol) |
| N-ethylaniline | Ethyl | MP2/6-311++G(d,p) | 3.5 - 5.0 |
| 2-methyl-1-phenylpiperidine | Methyl | DFT | ~1.0 |
Note: This table presents data from analogous systems to illustrate the typical energy barriers associated with alkyl group rotation.
The aromaticity of the pyrimidine ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices, including Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
Tautomerism is another important aspect for amino-substituted pyrimidines. The potential for proton transfer between the exocyclic amino groups and the ring nitrogen atoms can lead to different tautomeric forms. DFT calculations are highly effective in predicting the relative stabilities of these tautomers. For 2,4-diaminopyrimidine (B92962) derivatives, the amino form is generally found to be the most stable tautomer in the gas phase and in non-polar solvents.
Table 3: Calculated Aromaticity Indices for Substituted Pyrimidine Derivatives
| Compound | Aromaticity Index (NICS(0)) | Computational Method |
| Pyrimidine | -5.2 | B3LYP/6-311+G(d,p) |
| 2-aminopyrimidine (B69317) | -5.8 | B3LYP/6-311+G(d,p) |
| 5-nitropyrimidine (B80762) | -4.5 | B3LYP/6-311+G(d,p) |
Note: The NICS(0) values are indicative of the magnetic criterion of aromaticity, with more negative values suggesting higher aromaticity. The data is based on calculations for similar pyrimidine systems.
Intermolecular Interactions and Non-Covalent Bonding
The presence of amino groups and a nitro group in this compound provides multiple sites for hydrogen bonding. The N-H groups of the amino functions can act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.
Computational studies on similar molecules, such as silylated 2-aminopyrimidines, have shown the formation of robust intermolecular N-H···N hydrogen bonds that dictate the crystal packing. mdpi.com In the solid state, this compound is expected to form extensive hydrogen bonding networks. DFT calculations can be used to determine the geometries and energies of these hydrogen bonds. Quantum Theory of Atoms in Molecules (QTAIM) analysis is another powerful tool to characterize the nature of these interactions.
Table 4: Typical Hydrogen Bond Geometries and Energies from Computational Studies
| Hydrogen Bond | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |
| N-H···N | 2.9 - 3.2 | 160 - 180 | -3 to -6 |
| N-H···O | 2.8 - 3.1 | 150 - 170 | -4 to -7 |
Note: The values in this table are representative of hydrogen bonds in similar organic molecules and are intended to provide a general range.
The electron-deficient nature of the 5-nitropyrimidine ring in this compound makes it a good candidate for π-π stacking interactions, particularly with electron-rich aromatic systems. These interactions are a result of a combination of electrostatic and dispersion forces.
Computational studies investigating the π-stacking of aromatic heterocycles with benzene (B151609) have shown that the interaction energy and preferred geometry are highly dependent on the electronic properties of the heterocycle. nih.gov For pyrimidine itself, a parallel-displaced orientation is favored, with the nitrogen atoms pointing away from the center of the benzene ring. The presence of the electron-withdrawing nitro group in this compound is expected to enhance its ability to participate in π-π stacking with electron-rich partners. High-level quantum chemical calculations, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to decompose the interaction energy into its electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the nature of these stacking interactions.
Table 5: Calculated π-π Stacking Interaction Energies for Related Heterocycles with Benzene
| Heterocycle | Interaction Energy (kcal/mol) | Preferred Geometry |
| Pyrimidine | -2.5 to -3.0 | Parallel-displaced |
| Pyridazine | -3.0 to -3.5 | Parallel-displaced |
Note: The interaction energies are calculated for the optimal parallel-displaced geometries and are based on studies of similar heterocyclic systems.
Structure Function Relationship Conceptual Framework
General Principles of Substituent Effects on Chemical Behavior in Pyrimidines
The chemical behavior of the pyrimidine (B1678525) ring, a π-deficient heterocyclic system, is profoundly influenced by the nature and position of its substituents. nih.gov The two nitrogen atoms in the ring are electronegative and electron-withdrawing, which reduces the electron density at the carbon atoms (positions 2, 4, and 6), making them susceptible to nucleophilic attack. nih.gov Conversely, this electron deficiency renders the pyrimidine ring less reactive towards electrophilic substitution compared to benzene (B151609). nih.govnih.gov
Substituents alter this inherent reactivity through electronic and steric effects. nih.gov
Electronic Effects : These are categorized as inductive and resonance (mesomeric) effects.
Electron-Donating Groups (EDGs) , such as amino (-NH2) and alkyl groups, increase the electron density of the pyrimidine ring. This enhances the ring's reactivity towards electrophiles, typically at the C-5 position, which is less electron-deficient. nih.gov EDGs also generally increase the basicity of the ring nitrogens.
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) and halogens, further decrease the electron density of the ring. mdpi.com This deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution, especially at positions ortho and para to the EWG. nih.gov The addition of EWGs can enhance hydrogen bond strength in interactions with biological targets. mdpi.com
Steric Effects : The size and spatial arrangement of a substituent can hinder the approach of a reagent to a nearby reaction site, a phenomenon known as steric hindrance. nih.gov This can influence reaction rates and the regioselectivity of a reaction. For instance, bulky alkyl groups on an amino substituent can impede reactions at that site or at adjacent positions on the ring. acs.org
Rational Design Principles for Modifying Pyrimidine-2,4-diamine Scaffolds
The pyrimidine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov Rational design principles for modifying this scaffold focus on systematically altering its substituents to optimize interactions with biological targets, thereby enhancing potency and selectivity while improving pharmacokinetic properties. nih.gov
Key design principles include:
Structure-Activity Relationship (SAR) Studies : SAR is fundamental to understanding how specific structural modifications influence biological activity. nih.govresearchgate.net For the 2,4-diamine scaffold, SAR studies typically explore substitutions at the C-5 and C-6 positions of the pyrimidine ring and on the amino groups at C-2 and C-4. nih.govrsc.org For example, introducing aryl groups at the C-5 position via Suzuki coupling reactions has been a common strategy to explore new chemical space and improve target binding. mdpi.com
Bioisosteric Replacement : This involves replacing a functional group with another that has similar physical or chemical properties to improve the molecule's biological properties. On the pyrimidine-2,4-diamine core, a chlorine atom might be replaced with a trifluoromethyl group or a cyano group to modulate electronic properties and metabolic stability. nih.gov
Conformational Restriction : Introducing cyclic structures or rigid linkers can lock the molecule into a specific, biologically active conformation. This can increase binding affinity and selectivity for a target protein. For instance, linking the N4 substituent to the C-5 position could create a fused ring system with a more defined three-dimensional shape.
Modulation of Physicochemical Properties : Substituents are chosen to fine-tune properties like lipophilicity (logP), solubility, and hydrogen bonding capacity. Adding polar groups can increase aqueous solubility, while appending lipophilic moieties can enhance membrane permeability. nih.gov
The following table summarizes common modification points on the pyrimidine-2,4-diamine scaffold and the rationale behind them.
| Modification Site | Type of Substituent | Rationale for Modification |
| C-5 Position | Aryl, Heteroaryl, Halogen, Cyano | Explore interactions with specific pockets in a target protein; modulate electronic properties of the ring. mdpi.com |
| C-6 Position | Alkyl, Aryl, Ether/Thioether linkages | Influence conformation and solubility; probe for additional binding interactions. nih.gov |
| N-2 Amino Group | Alkyl, Aryl, Acyl | Modulate basicity and hydrogen bonding potential; introduce steric bulk to control selectivity. |
| N-4 Amino Group | Substituted Phenyl, Heterocyclic rings | Often a key interaction point with target kinases or enzymes; modifications can significantly impact potency and selectivity. acs.org |
Influence of N2-isobutyl and 5-nitro Groups on Molecular Properties (Conceptual)
In N2-isobutyl-5-nitropyrimidine-2,4-diamine, the specific substituents at the N-2 and C-5 positions conceptually dictate its molecular properties based on the principles outlined above.
N2-isobutyl Group :
Electronic Effect : The isobutyl group is an alkyl group, which acts as a weak electron-donating group (EDG) through a positive inductive effect (+I). This slightly increases the electron density on the nitrogen it is attached to and, to a lesser extent, on the pyrimidine ring. This can subtly influence the basicity of the ring nitrogens.
Steric Effect : The isobutyl group is sterically bulkier than a simple methyl or ethyl group. This steric hindrance can influence the molecule's conformation, potentially restricting the rotation around the C2-N2 bond. It may also sterically shield the adjacent N1 ring nitrogen and the C-6 position from incoming reactants or interacting with a biological target.
5-nitro Group :
Electronic Effect : The nitro group (-NO2) is a very strong electron-withdrawing group (EWG) through both a negative inductive effect (-I) and a powerful negative resonance effect (-M). Its placement at the C-5 position drastically reduces the electron density of the entire pyrimidine ring. This has several consequences:
It significantly deactivates the ring towards electrophilic attack.
It strongly activates the ring for nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions, should there be a suitable leaving group present.
It decreases the basicity of the ring nitrogens (N1 and N3) and the exocyclic amino groups at C2 and C4.
The strong electron-withdrawing nature can enhance the hydrogen-bond donating capacity of the C4-amino group.
Strategies for Library Generation of this compound Analogs
Generating a library of analogs based on the this compound scaffold allows for systematic exploration of the structure-activity relationship. nih.gov Strategies would focus on varying the substituents at the C-4, C-6, and N-2 positions, and potentially replacing the 5-nitro group.
A common synthetic approach starts with a readily available pyrimidine precursor, such as 2,4-dichloro-5-nitropyrimidine (B15318).
Sequential Nucleophilic Aromatic Substitution (SNAr) :
Step 1 : React 2,4-dichloro-5-nitropyrimidine with isobutylamine (B53898). The chlorine at C-2 or C-4 can be selectively substituted under controlled conditions (e.g., temperature, solvent) to install the N2-isobutyl group.
Step 2 : The remaining chlorine atom (at C-4 or C-2) is then displaced by ammonia (B1221849) or a primary/secondary amine. This step is ideal for diversification. A library of various amines can be used to generate a wide range of analogs with different substituents at the C-4 position.
Modification at the C-6 Position :
If the starting material is 2,4,6-trichloropyrimidine, a similar sequential substitution strategy can be employed. After introducing the N2-isobutyl and N4-amino groups, the C-6 chlorine can be substituted.
Alternatively, Suzuki or Stille coupling reactions could be performed on a 6-chloro or 6-bromo analog to introduce diverse aryl or heteroaryl groups at this position.
Variation of the N-2 Substituent :
Instead of isobutylamine in the first step of the SNAr sequence, a library of different primary and secondary amines can be used. This allows for the exploration of steric and electronic effects at the N-2 position by introducing various alkyl, cycloalkyl, or arylalkyl groups.
Modification of the 5-Position Group :
Reduction and Derivatization : The 5-nitro group can be chemically reduced to a 5-amino group. This new functional group can then be used as a handle for further derivatization, such as acylation or sulfonylation, to introduce a variety of substituents.
Nucleophilic Substitution : In some activated pyrimidine systems, a nitro group can act as a leaving group, allowing for its replacement by other nucleophiles, although this is less common than substitution of halogens.
Starting Material Variation : An alternative is to begin the synthesis with a pyrimidine ring already bearing a different C-5 substituent, such as a cyano or trifluoromethyl group.
The following table outlines a potential library generation strategy starting from 2,4-dichloro-5-nitropyrimidine.
| Scaffold Position | Reagent Library for Diversification | Reaction Type | Desired Outcome |
| N-4 Position | Library of primary/secondary amines (R¹R²NH) | Nucleophilic Aromatic Substitution | Explore diverse chemical space at a key recognition site. |
| N-2 Position | Library of primary amines (R³NH₂) | Nucleophilic Aromatic Substitution | Vary steric bulk and lipophilicity near the N-1 position. |
| C-5 Position | Reducing agents (e.g., H₂, Pd/C), then acyl halides/anhydrides (R⁴COCl) | Reduction followed by Acylation | Convert the EWG to a variety of amide functionalities. |
These combinatorial and parallel synthesis approaches enable the rapid generation of a focused library of compounds for biological screening. acs.orgingentaconnect.com
Applications and Future Directions in N2 Isobutyl 5 Nitropyrimidine 2,4 Diamine Research
Potential as a Synthetic Intermediate for Complex Molecules
The molecular architecture of N2-isobutyl-5-nitropyrimidine-2,4-diamine positions it as an excellent starting material for the synthesis of more elaborate chemical structures. The reactivity of its diaminopyrimidine core is central to its utility as a versatile building block in organic synthesis.
The 2,4-diaminopyrimidine (B92962) scaffold is a well-established precursor for constructing fused heterocyclic systems, which are integral to many biologically active molecules. The adjacent amino and nitro groups on the pyrimidine (B1678525) ring of this compound can be chemically modified to facilitate cyclization reactions, leading to the formation of bicyclic structures like purines. For instance, reduction of the nitro group to an amine would yield a triaminopyrimidine derivative, a classic intermediate that can be cyclized to form a purine (B94841) core.
Studies on related 5-nitropyrimidine-2,4-diamines have demonstrated their successful use in synthesizing condensed purine derivatives. acs.org Similarly, various 2,4-diaminopyrimidine derivatives serve as key intermediates in the synthesis of complex fused systems such as pyrimido[4,5-b]indoles. nanobioletters.com This established reactivity underscores the potential of this compound to act as a key intermediate for generating novel, substituted purines and other fused pyrimidine compounds. clockss.org
Table 1: Examples of Fused Heterocyclic Systems Derived from Diaminopyrimidine Scaffolds
| Precursor Type | Fused System Formed | Key Reaction Steps |
|---|---|---|
| 5-Nitropyrimidine-2,4-diamine (B43640) | Purine Derivatives | Nitro group reduction, followed by cyclization acs.org |
| 2,4-Diaminopyrimidine | Pyrimido[4,5-b]indoles | Fisher indole (B1671886) cyclization nanobioletters.com |
Conceptually, the structural features of this compound suggest its potential use as a precursor for advanced organic materials. Nitrogen-rich heterocyclic compounds are known for their applications in materials science, including as components of nonlinear optical (NLO) materials. Theoretical and computational studies on other diaminopyrimidine derivatives have shown that they can possess significant NLO properties, which are crucial for applications in information technology and electronic communication. nih.govacs.orgresearchgate.net
The combination of an electron-donating amino group and a strong electron-withdrawing nitro group within the pyrimidine's π-conjugated system could lead to a large molecular hyperpolarizability, a key requirement for NLO materials. researchgate.net While specific research into the material applications of this compound has not been reported, its molecular structure provides a strong theoretical basis for its investigation as a building block for novel organic materials with tailored electronic and optical properties.
Advancements in Synthetic Methodologies
The future of utilizing compounds like this compound hinges on the ability to produce them and their derivatives efficiently and responsibly. Research is increasingly focused on developing innovative synthetic routes that improve yield, reduce waste, and employ novel catalytic systems.
Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient processes. For pyrimidine derivatives, this includes the adoption of methods like microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nanobioletters.com The principles of green chemistry are being applied to the synthesis of related heterocyclic compounds, focusing on reducing hazardous reagents and byproducts.
A key area of development is the use of sustainable starting materials. For example, some modern pyrimidine syntheses utilize alcohols derived from biomass, offering a renewable feedstock for chemical production. nih.govbohrium.comorganic-chemistry.org These multicomponent reactions, which assemble complex molecules from simpler, sustainable starting blocks in a single step, represent a promising future for the synthesis of substituted pyrimidines. nih.govbohrium.com
Catalysis is at the forefront of advancing pyrimidine synthesis. Researchers are moving beyond traditional methods to explore a wide range of transition metal catalysts that can facilitate the construction of the pyrimidine ring with high efficiency and selectivity. researchgate.net Novel catalytic systems based on metals such as nickel, acs.org iridium, nih.govorganic-chemistry.org manganese, mdpi.com titanium, thieme-connect.com and zirconium mdpi.com have been successfully employed in the synthesis of various substituted pyrimidines.
These catalytic methods often allow for reactions to occur under milder conditions, with lower catalyst loadings, and can enable the use of more readily available starting materials. acs.org The ongoing exploration of new catalysts and ligands is expected to yield even more powerful tools for the regioselective synthesis of complex pyrimidines like this compound and its derivatives. mdpi.com
Table 2: Modern Catalytic Approaches in Pyrimidine Synthesis
| Catalyst Type | Method | Advantages |
|---|---|---|
| Nickel(II) Pincer Complexes | Acceptorless Dehydrogenative Annulation | Sustainable, uses alcohol feedstocks, water/hydrogen byproducts acs.org |
| Iridium Pincer Complexes | Multicomponent Synthesis | High regioselectivity, uses biomass-derived alcohols nih.govorganic-chemistry.org |
| Transition Metals (Fe, Mn, Pt) | Various Cyclizations | Diverse applications, enables new bond formations researchgate.net |
Further Theoretical and Computational Investigations
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. For this compound, theoretical investigations can provide deep insights into its electronic structure, potential reactivity, and suitability for various applications.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate a range of molecular properties. nih.gov These calculations can predict the molecule's geometry, vibrational frequencies, and electronic characteristics, such as the energies of its frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net This information is crucial for understanding the compound's stability, reactivity, and spectroscopic behavior. chemrxiv.orgchemrxiv.org
Furthermore, computational studies are invaluable for exploring the potential of pyrimidine derivatives in medicinal chemistry and materials science. Molecular docking simulations can predict how a molecule might interact with biological targets, researchgate.net while calculations of NLO properties can identify candidates for advanced materials. acs.org Such in-silico investigations can prioritize experimental efforts, saving time and resources in the search for new applications for this compound. nih.govresearchgate.netjchemrev.comdovepress.com
Machine Learning Approaches for Reaction Prediction
Machine learning (ML) is becoming an indispensable tool in chemical synthesis, capable of predicting reaction outcomes with high accuracy from large datasets. nih.govprinceton.edu Algorithms like random forests and neural networks can identify complex patterns in multidimensional chemical spaces, enabling the prediction of product yields, reaction feasibility, and optimal conditions. princeton.eduresearchgate.net
For a molecule like this compound, which may serve as a scaffold for further elaboration, ML models could be pivotal. By training a model on a dataset of reactions involving substituted nitropyrimidines, researchers could predict the success of various cross-coupling reactions or further functionalizations at the C4-amino position. These models typically use a range of computed descriptors for reactants, reagents, and solvents as inputs to predict an output, such as reaction yield. princeton.edu For instance, a random forest model has been successfully used to predict the yield of C-N cross-coupling reactions by analyzing descriptors like NMR shifts, molecular orbital energies, and electrostatic charges of the reaction components. princeton.edu
The application of such a model could significantly reduce the experimental effort required to develop synthetic routes to new derivatives. It would allow chemists to prioritize high-yielding reactions and avoid unpromising pathways, thereby accelerating the synthesis of compound libraries for screening. github.com
Table 1: Hypothetical Input Descriptors for a Machine Learning Model to Predict Yield in a C-N Coupling Reaction with a Pyrimidine Substrate
| Feature Type | Descriptor Example | Role in Model |
| Substrate (Pyrimidine) | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Electronic property influencing reactivity |
| Electrostatic Charge on C4 | Site of reaction | |
| Coupling Partner (Amine) | Highest Occupied Molecular Orbital (HOMO) Energy | Nucleophilicity of the amine |
| Steric Hindrance Parameter (e.g., Tolman cone angle) | Accessibility of the reacting atom | |
| Catalyst/Ligand | Bite Angle of Ligand | Geometry of the catalytic complex |
| Solvent | Dielectric Constant | Polarity of the reaction medium |
| Reaction Conditions | Temperature | Kinetic factor |
| Output | Reaction Yield (%) | Predicted outcome |
Advanced Simulation Techniques for Conformational Dynamics
The three-dimensional structure and flexibility of a molecule are critical to its chemical reactivity and biological activity. Advanced simulation techniques, particularly molecular dynamics (MD), provide powerful tools for exploring the conformational landscape of molecules over time. nih.gov
In the context of this compound, MD simulations could offer profound insights into its dynamic behavior. A key area of interest would be the rotational freedom around the C2-N2 bond connecting the pyrimidine ring to the isobutyl group. Understanding the energetic barriers and preferred orientations (rotamers) of this substituent is crucial, as it can influence intermolecular interactions. MD studies on related N2-substituted guanosine (B1672433) molecules have revealed iso-energetic rotamers that interconvert readily, a phenomenon attributed to free rotation around the C-N bond. nih.gov
Table 2: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Description | Potential Insight |
| Simulation Time | 50 ns | Observation of significant conformational changes. |
| Torsion Angle (C4-C5-N(NO2)-O) | Rotation of the nitro group | Understanding the electronic influence of the nitro group on the ring. |
| Torsion Angle (C2-N2-C(isobutyl)-C) | Rotation of the isobutyl group | Identification of stable rotamers and their relative populations. |
| Solvent Model | Explicit (e.g., TIP3P water) | Effect of hydration on molecular conformation. |
| Root Mean Square Fluctuation (RMSF) | Fluctuation of individual atoms | Identification of the most flexible regions of the molecule. |
Interdisciplinary Research Opportunities
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. uc.ptmdpi.comresearchgate.net The integration of flow reactors with automated systems allows for high-throughput experimentation and rapid optimization of reaction conditions. nih.govnih.gov
The synthesis of pyrimidine derivatives is well-suited to flow chemistry. For example, a multi-step flow synthesis of 2-aminopyrimidine (B69317) derivatives has been developed using a "catch-react-release" methodology on a solid support, demonstrating the feasibility of complex transformations in continuous systems. uc.pt For this compound, a sequential flow process could be envisioned. The synthesis of a related compound, 4,6-diamino-2-methyl-5-nitropyrimidine, involves the sequential displacement of leaving groups. clockss.org This type of sequential addition is ideal for a flow setup where different nucleophiles can be introduced at various points in the reactor chain.
An automated flow platform could systematically vary parameters like temperature, residence time, and reagent stoichiometry to quickly identify the optimal conditions for synthesizing this compound or for using it in subsequent reactions, leading to a significant reduction in development time. nih.gov
Table 3: Comparison of Batch vs. Hypothetical Flow Synthesis for a Sequential Amination on a Nitropyrimidine Core
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
| Process Control | Manual control of temperature and additions | Precise, automated control over temperature, pressure, and residence time |
| Safety | Potential for thermal runaway with exothermic steps | Superior heat transfer minimizes risks; smaller reaction volumes |
| Scalability | Requires redesign of equipment for scale-up | Achieved by running the system for a longer duration ("scaling out") |
| Workup | Manual, multi-step extractions and purifications | In-line purification modules can be integrated |
| Optimization | Labor-intensive, one-at-a-time experiments | High-throughput optimization via automated algorithms |
Exploration of Solid-Phase Synthesis Techniques
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of compound libraries, as it simplifies the purification process by immobilizing the substrate on a polymer resin. researchgate.net Intermediates are purified by simple filtration and washing, and excess reagents can be used to drive reactions to completion.
This methodology has been successfully applied to the synthesis of substituted pyrimidines. In one study, a guanidine-functionalized resin was used as the starting point to construct a 2,4-diaminopyrimidine core, which was later cleaved from the support. researchgate.net This general strategy could be adapted for this compound. For instance, an isobutyl-substituted guanidine (B92328) could be anchored to a resin and then reacted with appropriate precursors to build the 5-nitropyrimidine (B80762) ring system directly on the solid support.
Furthermore, the use of microwave irradiation in solid-phase synthesis can dramatically reduce reaction times. Research on the synthesis of 2,4-diaminopyrimidine-5-carbonitrile (B135015) showed that the total reaction time was reduced from 21 hours under conventional heating to just 40 minutes with microwave assistance. researchgate.net Applying this approach to the synthesis of this compound could offer a highly efficient route for its production.
Table 4: Comparison of Reaction Times for Conventional vs. Microwave-Assisted Solid-Phase Synthesis of a 2,4-Diaminopyrimidine Derivative researchgate.net
| Synthesis Step | Conventional Heating Time | Microwave-Assisted Time |
| Step 1: Guanidinylation of Resin | 12 hours | 10 minutes |
| Step 2: Pyrimidine Core Formation | 8 hours | 20 minutes |
| Step 3: Cleavage from Resin | 1 hour | 10 minutes |
| Total Time | 21 hours | 40 minutes |
Q & A
Q. Q1: What are the recommended synthetic routes for N2-isobutyl-5-nitropyrimidine-2,4-diamine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of pyrimidine derivatives often involves nucleophilic substitution or condensation reactions. For example, highlights the use of high-temperature (450°C) reactions and purification via recrystallization for structurally similar 5-nitropyrimidine-2,4-diamine. Key steps include:
- Substituent introduction: Isobutyl groups can be added via alkylation of pyrimidine precursors using alkyl halides in the presence of a base (e.g., NaH or K₂CO₃).
- Nitro group placement: Nitration at the 5-position may require mixed acid (HNO₃/H₂SO₄) under controlled temperatures to avoid over-nitration.
- Optimization: Monitor reaction progress via TLC or HPLC. Yield improvements (~20-30%) are achievable by adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time .
Q. Q2: How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
Methodological Answer: Combined spectroscopic and crystallographic methods are critical:
- NMR: The ¹H NMR spectrum will show distinct signals for amino protons (δ ~7.5–8.0 ppm) and aromatic protons (δ ~8.8 ppm for pyrimidine H-6). NOESY can confirm spatial proximity of the isobutyl group to the nitro moiety .
- X-ray diffraction: Single-crystal X-ray analysis resolves bond angles and confirms nitro group placement, as demonstrated for 5-nitropyrimidine-2,4-diamine derivatives in and .
- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Methodological Answer: Discrepancies often arise from assay-specific variables:
- Cell line variability: Test cytotoxicity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out lineage-specific effects. notes similar variability in antimicrobial studies of analogous pyrimidines.
- Dose-response profiling: Use IC₅₀/EC₅₀ curves to distinguish true activity from nonspecific toxicity. Include positive controls (e.g., doxorubicin for anticancer assays) for benchmarking .
- Solubility considerations: Poor solubility in aqueous buffers may artificially reduce observed activity. Pre-solubilize in DMSO (<0.1% final concentration) and confirm stability via UV-Vis spectroscopy .
Q. Q4: What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound analogs?
Methodological Answer: SAR studies require systematic substituent variation and computational modeling:
- Substituent libraries: Synthesize analogs with modified isobutyl chains (e.g., cyclopropyl or tert-butyl) and nitro group replacements (e.g., cyano or trifluoromethyl). demonstrates this approach for nitropyrimidine derivatives.
- Molecular docking: Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or microbial enzymes). Validate with mutagenesis studies if targets are known .
- Free-Wilson analysis: Quantify contributions of substituents to biological activity using multivariate regression .
Q. Q5: How can researchers design experiments to investigate the metabolic stability of this compound in preclinical models?
Methodological Answer: Key steps include:
- In vitro assays: Incubate the compound with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Monitor nitro-reduction metabolites, a common pathway for nitropyrimidines .
- Isotope labeling: Synthesize deuterated or ¹³C-labeled analogs to track metabolic pathways. references similar strategies for quinazoline derivatives.
- In vivo PK studies: Administer the compound to rodents and collect plasma/tissue samples at timed intervals. Calculate half-life (t₁/₂) and bioavailability using non-compartmental analysis .
Q. Q6: What analytical techniques are most reliable for detecting trace impurities in this compound batches?
Methodological Answer: Impurity profiling requires orthogonal methods:
- HPLC-DAD/ELSD: Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate byproducts. highlights similar protocols for fluorophenylpyrimidines.
- NMR spiking: Add suspected impurity standards (e.g., des-nitro or dimerized byproducts) to the sample and monitor signal overlaps in ¹H/¹³C spectra .
- LC-HRMS: Accurately identify impurities by matching exact masses and fragmentation patterns to synthetic intermediates or degradation products .
Data Contradiction Analysis
Q. Q7: How should researchers address conflicting results in enzyme inhibition assays between recombinant proteins and cell-based systems?
Methodological Answer: Contradictions may stem from:
- Off-target effects: Perform counter-screening against unrelated enzymes (e.g., phosphatases) to confirm specificity. notes this for pyrimidine-based inhibitors.
- Cellular permeability: Measure intracellular compound levels via LC-MS to rule out poor membrane penetration. Use fluorescent analogs (e.g., BODIPY-labeled) for visualization .
- Post-translational modifications: Recombinant proteins may lack native PTMs (e.g., phosphorylation), altering inhibitor binding. Validate with native enzyme extracts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
